8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
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Overview
Description
8-Methoxy-3-tosyl-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
The synthesis of 8-Methoxy-3-tosyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method is the base-catalyzed Claisen–Schmidt condensation of 3-acetyl-8-methoxy-2H-chromen-2-one with different aldehydes using piperidine as a catalyst . Another approach involves the reaction of 3-acetyl-8-methoxy-2H-chromen-2-one with dimethylformamide-dimethylacetal (DMF-DMA) in refluxing toluene, followed by condensation with acetyl acetone or ethyl acetoacetate in the presence of ammonium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Methoxy-3-tosyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the chromen-2-one core, leading to the formation of new compounds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxy-3-tosyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Methoxy-3-tosyl-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
Warfarin: A well-known anticoagulant with a similar chromen-2-one core but different substituents.
7-Hydroxycoumarin: A coumarin derivative with hydroxyl substitution, known for its fluorescence properties.
Properties
Molecular Formula |
C17H14O5S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-one |
InChI |
InChI=1S/C17H14O5S/c1-11-6-8-13(9-7-11)23(19,20)15-10-12-4-3-5-14(21-2)16(12)22-17(15)18/h3-10H,1-2H3 |
InChI Key |
PHLHCRGAWUDTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Origin of Product |
United States |
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